molecular formula C13H8BrNO2S B2831481 2-[(2-bromothiophen-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione CAS No. 157664-45-4

2-[(2-bromothiophen-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione

Cat. No.: B2831481
CAS No.: 157664-45-4
M. Wt: 322.18
InChI Key: PEXSAHYRRSXSND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2-bromothiophen-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known as BRD7929 and has been synthesized using various methods. The purpose of

Advantages and Limitations for Lab Experiments

One advantage of using 2-[(2-bromothiophen-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione in lab experiments is its potential as an HDAC inhibitor. This compound has been shown to have therapeutic potential in the treatment of cancer and other diseases. However, one limitation is that the mechanism of action is not fully understood, and more research is needed to determine its safety and efficacy.

Future Directions

There are several future directions for research on 2-[(2-bromothiophen-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione. One direction is to further investigate its potential as an HDAC inhibitor and its therapeutic potential in the treatment of cancer and other diseases. Another direction is to explore its potential as a tool for studying gene expression and epigenetic regulation. Additionally, more research is needed to determine the safety and efficacy of this compound in vivo and in clinical trials.

Synthesis Methods

The synthesis of 2-[(2-bromothiophen-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione has been achieved using different methods. One of the methods involves the reaction of 3-bromo-2-thiophenemethanol with phthalic anhydride in the presence of a catalyst. Another method involves the reaction of 2-bromothiophene with 2,3-dihydrophthalic anhydride in the presence of a catalyst. Both methods have been reported to yield the desired compound in good yields.

Scientific Research Applications

2-[(2-bromothiophen-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione has been studied for its potential applications in scientific research. One of the areas of interest is its potential as a histone deacetylase (HDAC) inhibitor. HDACs are enzymes that play a role in gene expression and are involved in various diseases, including cancer. Inhibition of HDACs has been shown to have therapeutic potential in the treatment of cancer and other diseases.

Properties

IUPAC Name

2-[(2-bromothiophen-3-yl)methyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrNO2S/c14-11-8(5-6-18-11)7-15-12(16)9-3-1-2-4-10(9)13(15)17/h1-6H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEXSAHYRRSXSND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=C(SC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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